6-acetonyl-2H-1,2,4-triazine-3,5-quinone
Description
Structure
3D Structure
Properties
CAS No. |
54295-70-4 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
6-(2-oxopropyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)2-4-5(11)7-6(12)9-8-4/h2H2,1H3,(H2,7,9,11,12) |
InChI Key |
PGDTYRQSCLVWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Acetonyl 2h 1,2,4 Triazine 3,5 Quinone and Analogues
General Synthetic Strategies for 1,2,4-Triazine-3,5-diones
The formation of the 1,2,4-triazine-3,5-dione scaffold is a critical first step in the synthesis of the target compound and its derivatives. This heterocyclic core is typically assembled through cyclization or condensation reactions involving precursors that contain the necessary nitrogen and carbon atoms.
Cyclization Reactions for Core Ring Formation
Cyclization reactions are a fundamental approach to constructing the 1,2,4-triazine (B1199460) ring. These methods often involve the intramolecular cyclization of a linear precursor that already contains the requisite atoms in the correct sequence.
One-pot domino annulation reactions represent an efficient strategy for synthesizing 1,2,4-triazine derivatives from simple, readily available starting materials like ketones, aldehydes, and alkynes. rsc.org Another effective method is the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, which proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org The synthesis of pyrazolo[3,4-d] tandfonline.comresearchgate.netresearchgate.nettriazines, a related fused ring system, can be achieved through the cyclative cleavage of pyrazolyltriazenes, which act as protected diazonium species. beilstein-archives.org Similarly, 2-hydrazonophenylacetamides can undergo spontaneous cyclization when acylated, yielding tetrahydro-1,2,4-triazine-3,5-diones. researchgate.net
Condensation Reactions in 1,2,4-Triazine Synthesis
Condensation reactions provide a versatile and widely used route to the 1,2,4-triazine core, typically by combining two or more components. A common approach involves the condensation of α-dicarbonyl compounds with aminoguanidine (B1677879) or semicarbazide (B1199961) derivatives.
A one-pot synthesis of substituted 1,2,4-triazines can be achieved through the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net This method avoids the isolation of intermediates, streamlining the process. researchgate.net Another one-pot procedure involves the condensation of an acid hydrazide, ammonium (B1175870) acetate, and a dicarbonyl compound on a silica (B1680970) gel surface under microwave irradiation, which offers high yields and short reaction times. tandfonline.com The reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) is another example, yielding a hydrazide-hydrazone derivative that can undergo further heterocyclization reactions. nih.gov
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Reference |
| Acid Hydrazide | α-Diketone | Ammonium acetate, silica gel, microwave | 3,5,6-Trisubstituted-1,2,4-triazines | tandfonline.com |
| Amide | 1,2-Dicarbonyl compound | Base, then hydrazine hydrate | Substituted-1,2,4-triazines | researchgate.net |
| (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid | Thiosemicarbazide (B42300) | Reflux in EtOH-NaOAc, then K2CO3-EtOH | 6-substituted-3-thioxo-1,2,4-triazin-5-one | scirp.org |
| Cyanoacetylhydrazine | 3-Acetylpyridine | 1,4-Dioxane | Hydrazide-hydrazone derivative | nih.gov |
Targeted Functionalization of the 1,2,4-Triazine-3,5-dione Scaffold at C6 and Related Positions
Once the 1,2,4-triazine-3,5-dione core is synthesized, the next crucial step is the introduction of the desired substituents. For 6-acetonyl-2H-1,2,4-triazine-3,5-quinone, this involves functionalization at the C6 position.
Regioselective Alkylation Approaches on the 1,2,4-Triazine-3,5-dione Core
Regioselective alkylation allows for the introduction of substituents at specific nitrogen or carbon atoms of the triazine ring. The outcome of the alkylation often depends on the reaction conditions and the nature of the starting material.
Alkylation can be directed to the N2 position of the 1,2,4-triazine-3,5-dione ring system using alkyl halides mediated by bis(trimethylsilyl)acetamide (BSA). acs.orgnih.gov Alternatively, photoinduced arylation or alkylation provides a method for C6 functionalization. researchgate.netrsc.orgnih.gov This light-induced approach can be powered by sunlight and has been demonstrated to be applicable for large-scale reactions. rsc.orgnih.gov For instance, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one can be reacted with phenacyl halides to yield S-phenacyl derivatives. researchgate.net
Strategies for Introducing Acetonyl or Related Substituents at the C6 Position
Directly introducing an acetonyl group (–CH₂COCH₃) at the C6 position requires specific synthetic strategies. While direct synthesis of this compound is not extensively detailed, methods for introducing similar keto-alkyl substituents provide a blueprint. For example, the synthesis of 6-(2-oxocyclohexyl)-1,2,4-triazine-3,5(2H,4H)-dione has been reported, suggesting that cyclic ketones can be appended to the C6 position. chemsynthesis.com
A visible-light-induced cross-dehydrogenative coupling reaction between 1,2,4-triazine-3,5(2H,4H)-diones and ethers has been developed to synthesize 6-oxyalkylated derivatives, using a metal-free photocatalyst and air as a green oxidant. researchgate.net This indicates a pathway for introducing oxygen-containing alkyl chains that could potentially be oxidized to form a ketone functionality like that in an acetonyl group.
Synthesis of Hydrazone Derivatives from 1,2,4-Triazine-5-one Cores
Hydrazone derivatives of triazines are synthesized for various applications and can be prepared from a triazine core containing a suitable functional group. The synthesis of 1,3,5-triazine (B166579) hydrazone derivatives can be achieved by reacting 2-hydrazino-4,6-disubstituted-1,3,5-triazines with various aldehyde derivatives in ethanol (B145695) with a few drops of acetic acid. nih.gov
In a related context, cyclohexane-1,3-dione can be used to synthesize a key intermediate, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which is then used to form 1,2,4-triazine derivatives. nih.gov This intermediate can subsequently react with hydrazines to yield dihydrazone derivatives. nih.gov The formation of hydrazide-hydrazone derivatives from compounds like cyanoacetyl hydrazine serves as a foundational step for further heterocyclization to build various heterocyclic systems. nih.gov
| Starting Material | Reagent | Product | Reference |
| 2-Hydrazino-4,6-disubstituted-1,3,5-triazine | Aldehyde derivatives | 1,3,5-Triazine hydrazone derivative | nih.gov |
| 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Hydrazines | Dihydrazone derivative | nih.gov |
| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |
Advanced Synthetic Routes to Fused 1,2,4-Triazine Systems Relevant to the 3,5-Dione Core
The construction of fused 1,2,4-triazine ring systems, which form the structural basis for a wide array of biologically active compounds and materials, is an area of significant research. Advanced synthetic methodologies provide access to these complex heterocyclic scaffolds with greater efficiency and control.
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful and widely utilized strategy for the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazines. nih.gov This reaction involves an electron-deficient diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile, like an enamine, ynamine, or a strained alkene. sigmaaldrich.comresearchgate.net The utility of IEDDA reactions is prominent in the total synthesis of natural products and in the field of bioorthogonal chemistry. nih.govsigmaaldrich.com
The general mechanism for the IEDDA reaction of 1,2,4,5-tetrazines, which leads to 1,2,4-triazine or 1,2-diazine products, typically proceeds in three steps:
A [4+2] cycloaddition to form a bicyclic intermediate. nih.gov
A retro [4+2] cycloaddition involving the loss of a nitrogen molecule (N₂). nih.govpsu.edu
Aromatization of the resulting dihydropyridine (B1217469) or dihydro-1,2-diazine intermediate to yield the final heterocyclic product. nih.govpsu.edu
This methodology is valued for its mild reaction conditions and its ability to construct highly substituted and functionalized heteroaromatic rings. sigmaaldrich.com The reaction's regioselectivity can be controlled, offering a significant advantage over some conventional multistep approaches. nih.gov For instance, the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an electron-rich dienophile can proceed at room temperature or lower. nih.gov
Table 1: Examples of Inverse Electron-Demand Diels-Alder Reactions in Heterocycle Synthesis
| Diene | Dienophile | Product Type | Key Features |
| 1,2,4,5-Tetrazines | Alkenes/Alkynes | 1,2-Diazines, Pyridines | Spontaneous loss of N₂ post-cycloaddition. psu.edu |
| 1,2,4,5-Tetrazines | Enamines | 1,2,4-Triazines | Formal [4+2] cycloaddition across N1/N4 atoms. nih.gov |
| 1,2,3-Triazines | Enamines | Pyridines, Azepines | Expands access to new scaffolds via [4+2] cycloaddition. nih.govsigmaaldrich.com |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 4,4-dimethoxy-3-buten-2-one | 1,2-Diazine | Reaction proceeds under mild conditions (60 °C). nih.gov |
Reductive cyclization is a key method for the construction of ring-fused nih.govsigmaaldrich.commdpi.comtriazines. mdpi.com This approach often involves the intramolecular cyclization of a precursor molecule under reducing conditions to form the fused heterocyclic system. A prominent example is the reductive cyclization of nitroarylhydrazides, which can be synthesized from ortho-nitro hydroxyarenes. mdpi.com This strategy provides a direct route to (hetero)arene ring-fused nih.govsigmaaldrich.commdpi.comtriazines. mdpi.com
For example, the synthesis of 3-phenyl nih.govsigmaaldrich.commdpi.comtriazino[5,6-b]indole and 3-phenyl nih.govsigmaaldrich.commdpi.comtriazino[6,5-b]indole has been achieved in good yields through the cyclization of corresponding hydrazide precursors under reductive conditions. mdpi.com Another related strategy involves the synthesis of pyrrolo[2,1-f] nih.govsigmaaldrich.commdpi.comtriazines, the core structure of the antiviral drug remdesivir, which can be prepared from N-aminated pyrrole (B145914) derivatives followed by cyclization. nih.gov
Table 2: Synthesis of Fused nih.govsigmaaldrich.commdpi.comTriazines via Reductive Cyclization
| Precursor | Product | Yield | Reference |
| 2-((2-(1H-indol-4-yl)oxy)acetyl)-1-phenylhydrazine | 3-Phenyl nih.govsigmaaldrich.commdpi.comtriazino[5,6-b]indole | 80–84% | mdpi.com |
| 2-((2-(1H-indol-7-yl)oxy)acetyl)-1-phenylhydrazine | 3-Phenyl nih.govsigmaaldrich.commdpi.comtriazino[6,5-b]indole | 50–55% | mdpi.com |
| N-aminated methyl pyrrole-2-carboxylate | 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f] nih.govsigmaaldrich.commdpi.comtriazine | Multi-step | nih.gov |
The synthesis of azolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazines, a class of fused heterocycles with significant biological activity, can be effectively achieved through reactions involving diazo reagents. researchgate.net This method typically utilizes azole diazonium salts or diazoazoles, which react with heterocyclic enamines under mild conditions. nih.gov
This reaction pathway can lead to the formation of either aromatic azolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazines or their non-aromatic 1,4-dihydroazolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazine (DAT) counterparts, depending on the structure of the diazo reagent used. nih.gov The resulting DATs are fluorescent dyes with potential applications due to their photophysical properties. nih.gov For example, new fluorescent dyes with a DAT core have been synthesized from the reaction of diazopyrazole or diazoimidazoles with isoxazolyl-derived enamines. nih.govnih.gov
Table 3: Synthesis of Azolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazines and Analogues
| Diazo Reagent | Enamine Partner | Product Core Structure | Key Outcome |
| Azole diazonium salts | Heterocyclic enamines | Aromatic azolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazine | Formation of the fully aromatic fused system. nih.gov |
| Diazoazoles | Isoxazolyl-derived enamines | 1,4-Dihydroazolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazine (DAT) | Synthesis of new fluorescent fluorophores. nih.govnih.gov |
| Pyrazole-3(5)-diazonium salts | 4-hydroxy-2H-chromen-2-one | 6H-chromeno[4,3-e]pyrazolo[5,1-c] nih.govsigmaaldrich.commdpi.comtriazin-6-one | Formation of a new heterocyclic system. researchgate.net |
Exploration of Sustainable and Green Chemistry Methodologies for 1,2,4-Triazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazines, to develop more environmentally friendly and efficient processes. researchgate.net These methodologies focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Key green synthetic protocols for triazine derivatives include:
Microwave-Assisted Synthesis: This technique significantly shortens reaction times and can lead to higher yields compared to conventional heating methods. For instance, the synthesis of 1,3,5-triazine derivatives has been optimized under microwave conditions, achieving high yields in minutes. nih.govmdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasonic irradiation provides an energy-efficient way to promote reactions, often allowing them to proceed at lower temperatures and in shorter times. This method has been successfully used for the synthesis of 1,3,5-triazine derivatives in aqueous media, minimizing the need for organic solvents. nih.govmdpi.com
Use of Green Catalysts and Solvents: The replacement of hazardous catalysts and solvents with more benign alternatives is a cornerstone of green chemistry. Acetic acid, an inexpensive and environmentally friendly catalyst, has been used for the synthesis of 1,2,4-triazine derivatives. tandfonline.com Reactions have also been developed in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a separate catalyst. researchgate.net
These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often provide advantages in terms of efficiency, scalability, and cost-effectiveness. nih.govresearchgate.net
Table 4: Comparison of Conventional vs. Green Synthetic Methods for Triazines
| Method | Conditions | Reaction Time | Yield | Environmental Considerations |
| Conventional | Reflux in organic solvent | 5–6 hours | 69% | High energy consumption, use of volatile organic solvents. mdpi.com |
| Microwave-Assisted | DMF, Na₂CO₃, TBAB, 150 °C | 2.5 minutes | Up to 88% | Rapid, energy-efficient, though may still use high-boiling solvents. nih.govmdpi.com |
| Ultrasound-Assisted | Aqueous media, Na₂CO₃, TBAB, Room Temp. | 30–35 minutes | 84% | Minimal organic solvent use, energy-efficient, operates at room temperature. nih.govmdpi.com |
| Green Catalyst | Acetic acid, 50 °C | < 60 minutes | High | Avoids harsh reagents, simple work-up. tandfonline.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Acetonyl 2h 1,2,4 Triazine 3,5 Quinone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the molecular structure of 1,2,4-triazine (B1199460) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectra of 6-acetonyl-2H-1,2,4-triazine-3,5-quinone derivatives, distinct signals corresponding to the acetonyl side chain and the triazine ring protons are expected. The protons of the methylene (B1212753) group (-CH₂-) in the acetonyl substituent would typically appear as a singlet, with a chemical shift influenced by the adjacent carbonyl group. The methyl protons (-CH₃) of the acetonyl group would also produce a characteristic singlet.
Additionally, a broad singlet corresponding to the N-H proton of the triazine ring is anticipated. The precise chemical shift of this proton can vary depending on the solvent and concentration. Aromatic protons in substituted derivatives would resonate in the downfield region, typically between 7.0 and 9.0 ppm. For instance, in related 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine compounds, aromatic protons on the pyridine (B92270) and phenyl rings appear in the 7.47-8.90 ppm range, while a hydrogen atom on the triazine ring itself can be found as far downfield as 10 ppm. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetonyl -CH₃ | ~2.1-2.4 | Singlet |
| Acetonyl -CH₂- | ~3.8-4.2 | Singlet |
Note: These are estimated values. Actual shifts can vary based on solvent and specific substitutions on the derivative.
The ¹³C NMR spectrum provides crucial information about the carbon framework. For this compound, characteristic signals for the carbonyl carbons of the triazine ring (C3 and C5) and the ketone of the acetonyl group are expected in the highly deshielded region, typically above 160 ppm. The carbon atom at position 6 of the triazine ring would also be found in the downfield region. The methylene (-CH₂-) and methyl (-CH₃) carbons of the acetonyl side chain will appear in the more upfield region of the spectrum. In related indolyl-1,2,4-triazole structures, triazole ring carbons appear around 145-167 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Acetonyl -CH₃ | ~29-31 |
| Acetonyl -CH₂- | ~45-50 |
| Triazine C6 | ~145-150 |
| Triazine C3, C5 (C=O) | ~160-170 |
Note: These are estimated values. Actual shifts can vary based on solvent and specific substitutions on the derivative.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), confirming the compound's molecular formula.
The fragmentation of these derivatives often involves characteristic losses of small molecules and cleavage of side chains. Key fragmentation pathways for the target compound would likely include:
Loss of the acetonyl group: Cleavage of the bond between C6 of the triazine ring and the methylene carbon of the side chain.
McLafferty rearrangement: If applicable, involving the ketone of the acetonyl group.
Ring fragmentation: The 1,2,4-triazine ring can undergo complex fragmentation, involving the loss of N₂, CO, and other small fragments, which is a common feature for triazine derivatives. jocpr.com
Analysis of related para-phenylenediamine quinone contaminants has shown that diagnostic fragment ions can be used to identify an entire class of related compounds. nih.gov A similar strategy could be developed for triazine-quinones by identifying common fragments resulting from the core structure's decomposition.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups.
Key expected absorption bands include:
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H group in the triazine ring. mdpi.com
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region due to the acetonyl side chain.
C=O Stretching: Multiple strong absorption bands between 1650 and 1750 cm⁻¹. These correspond to the two carbonyl groups of the triazine-dione ring and the ketone of the acetonyl group. The exact positions can help distinguish between the different carbonyl environments. mdpi.com
C=N and C=C Stretching: Absorptions in the 1400-1650 cm⁻¹ range are characteristic of the C=N and C=C bonds within the triazine ring system. mdpi.comnih.gov
C-N Stretching: Bands typically found in the 1200-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100-3300 | Medium, Broad |
| C=O Stretch (Ketone, Quinone) | 1650-1750 | Strong |
| C=N Stretch | 1600-1650 | Medium-Strong |
X-ray Crystallography for Definitive Molecular Structure and Conformation
Studies on related 1,2,4-triazine-based hydrazone derivatives have shown that the triazine ring is generally planar due to the sp² hybridization of its atoms. mdpi.com Crystallographic analysis would definitively establish the planarity of the triazine-quinone ring and the orientation of the acetonyl side chain relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. mdpi.com Crystal structures of similar heterocyclic systems have been determined, confirming, for example, triclinic or monoclinic crystal systems. mdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like the 1,2,4-triazine-3,5-quinone core. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The conjugated system of the triazine-quinone ring will give rise to intense π → π* transitions at shorter wavelengths (higher energy). The carbonyl groups and nitrogen heteroatoms also possess non-bonding electrons (n-electrons), allowing for lower energy n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths. The presence of the quinone structure often results in color, with absorption extending into the visible region of the spectrum. uzh.ch The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and substitution on the triazine ring, which can extend the conjugation and cause a bathochromic (red) shift in the absorption bands. mdpi.com Theoretical studies, such as Time-Dependent DFT (TD-DFT), are often used to help interpret the electronic transitions observed in the UV-Vis spectra of triazine derivatives. d-nb.info
Reactivity and Reaction Mechanisms of 6 Acetonyl 2h 1,2,4 Triazine 3,5 Quinone and Analogues
Electronic Structure and Influence on Reactivity
The arrangement of nitrogen atoms in the 1,2,4-triazine (B1199460) ring leads to a significant reduction in resonance energy compared to benzene, rendering the system electron-deficient. nih.gov This property makes the triazine ring susceptible to nucleophilic attack and generally favors nucleophilic substitution reactions over electrophilic ones. nih.gov The electronic properties can be further tuned by substituents on the ring, which can either enhance or diminish its reactivity towards different chemical species.
Due to their electron-deficient nature, 1,2,4-triazine systems are highly reactive towards nucleophiles. Nucleophilic substitution of hydrogen is a common pathway, particularly in 1,2,4-triazine 4-oxides, which serve as versatile intermediates for functionalization. researchgate.net These N-oxides readily react with a variety of nucleophiles, including cyanamide, arenethiols, Grignard reagents, and stable carbanions, to yield 5-substituted 1,2,4-triazines. researchgate.netresearchgate.netrsc.org
Studies on various 1,2,4-triazine derivatives have established a clear preference for nucleophilic attack at specific positions. NMR studies have shown that the C5 position is the preferred site for nucleophilic attack by agents like liquid ammonia (B1221849) and alkylamines. researchgate.net The reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles bearing a cyano group also proceeds via the addition of the nucleophile at the C5 position, leading to a ring transformation known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net
However, the regioselectivity can be influenced by factors such as temperature and the nature of the nucleophile. For instance, reactions of 3,5-bis(trimethylsilyloxy)-1,2,4-triazine with organolithium reagents showed temperature-dependent regioselectivity, with competition observed between N(1)–C(6) addition and C(5) substitution for phenyllithium. rsc.org
| Nucleophile | Triazine Substrate | Primary Site of Attack | Reaction Type/Product |
| Cyanamide | 1,2,4-Triazin-4-oxides | C5 | Nucleophilic substitution of hydrogen |
| Arenethiols | 1,2,4-Triazin-4-oxides | C5 | Deoxygenative nucleophilic substitution |
| Grignard Reagents | 1,2,4-Triazine 4-oxides | C5 | Nucleophilic substitution of hydrogen |
| Alkylamines | 6-phenyl-1,2,4-triazine 4-oxide | C5 | Nucleophilic addition |
| Phenylacetonitrile Anion | 3-X-6-phenyl-1,2,4-triazines | C5 | ANRORC / Covalent Addition / Ipso-substitution |
| Butyllithiums | 3,5-Bis(trimethylsilyloxy)-1,2,4-triazine | N/A (Temperature Dependent) | Addition |
This table provides an overview of nucleophilic reactions on the 1,2,4-triazine ring based on available research findings.
While less common than nucleophilic substitution, reactions with electrophiles are also possible, typically involving functional groups attached to the triazine ring. nih.gov For example, 3-amino-1,2,4-triazines are versatile building blocks whose exocyclic amino group exhibits unique reactivity towards electrophilic reagents like carbonitriles, carbonyls, and isothiocyanates. researchgate.net The synthesis of functionalized 1,2,4-triazines often relies on the condensation of 1,2-dicarbonyl compounds with acid hydrazides, a method that allows for the introduction of various substituents at the 5- and 6-positions. nih.govorganic-chemistry.org This approach, however, can produce regioisomeric mixtures if unsymmetrical dicarbonyls are used. nih.gov The triazine ring itself is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient character.
Pericyclic Reactions and Their Synthetic Utility
1,2,4-Triazines are valuable substrates for inverse-electron-demand Diels-Alder (ihDA) reactions. In these reactions, the electron-poor triazine acts as the diene, reacting with electron-rich dienophiles. This cascade, often followed by a retro-Diels-Alder reaction involving the elimination of a small molecule like dinitrogen, is a powerful tool for synthesizing other heterocyclic systems, such as pyridines and pyridazines. nih.govrsc.org
The reactivity in these cycloadditions can be significantly enhanced by using strained dienophiles. For example, 1,2,4-triazines react with strained alkynes like bicyclononynes at physiological temperatures (37 °C), a process termed strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC). nih.gov This reaction proceeds without the need for elevated temperatures, making it a viable bioorthogonal conjugation method. nih.gov The reaction of trichloro-1,2,4-triazine with various dienes can also lead to intramolecular Diels-Alder reactions, trapping the intermediate dihydropyridine (B1217469) to form complex tricyclic compounds. rsc.org
Photochemical Reactivity and Transformations
The photochemical behavior of 1,2,4-triazines and their fused systems has been an area of active research, leading to novel synthetic pathways and materials with interesting photophysical properties. mdpi.commdpi.com
Photoexcitation of 1,2,4-triazine derivatives can initiate a range of transformations. Irradiation can lead to valence isomerization and rearrangements, as seen in the photochemical conversion of 7-benzyl-2,5-diphenyl-3,4,7-triaza-2,4-norcaradiene to a 1,2,4(4H)-triazepine as the major product. clockss.org The specific products formed can depend on whether the singlet or triplet excited state is involved. clockss.org
Light-induced methods have also been developed for the functionalization of the triazine core, such as the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines, a reaction that can even be powered by sunlight. rsc.org Furthermore, photochemical reactions involving azodicarboxylates can generate triplet species that react with other molecules to form 1,2,4-triazoles, demonstrating the utility of photoinduced processes in synthesizing related heterocyclic systems. rsc.orgresearchgate.net In some crystalline systems, such as 2,4,6-tri(4-pyridyl)-1,3,5-triazine, photoirradiation can induce intramolecular charge separation, leading to the formation of a triplet diradical product and observable photochromism. nih.govresearchgate.net
| System | Irradiation Conditions | Process/Transformation |
| 7-substituted-3,4,7-triaza-2,4-norcaradienes | Pyrex filter, benzene | Photochemical walk rearrangement, valence isomerization |
| 1,2,4-Triazine-3,5(2H,4H)-diones with hydrazines | Light (including sunlight) | Photoinduced arylation/alkylation |
| Azodicarboxylates | Photoexcitation | Formation of triplet species for multi-component reactions |
| 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (crystalline) | UV/Visible light | Intramolecular charge separation, photochromism |
This table summarizes key photoinduced processes observed in 1,2,4-triazine systems and related compounds.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in the solid state or in poor solvents. nih.govmdpi.com This effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. nih.govelsevierpure.com
Certain 1,2,4-triazine derivatives have been designed to exhibit AIE properties. For example, newly synthesized fluorescent dyes containing a 1,4-dihydroazolo[5,1-c] researchgate.netresearchgate.netrsc.orgtriazine (DAT) core demonstrated bright AIE behavior in solvent mixtures as water content increased. mdpi.com The fluorescence of these compounds in their powdered form can be exceptionally high, with quantum yields reaching up to 98.7%. mdpi.com Similarly, star-shaped molecules with a 1,3,5-triazine (B166579) core and peripheral tetraphenylethylene (B103901) moieties—a classic AIE-active group—also display significant aggregation-induced emission enhancement (AIEE) properties. pku.edu.cn The restriction of intramolecular bond rotation in the aggregated state reduces non-radiative transitions, leading to a substantial increase in fluorescence quantum yields. pku.edu.cn
Redox Chemistry of Quinone-Analogous Moieties within the Triazine Scaffold
The quinone-like moiety within the 6-acetonyl-2H-1,2,4-triazine-3,5-quinone scaffold imparts significant redox activity to the molecule. While specific electrochemical data for this exact compound is not extensively documented in publicly available literature, the general principles of quinone and triazine redox chemistry provide a framework for understanding its behavior.
Quinones are known for their ability to undergo reversible two-electron, two-proton reduction to form hydroquinones. The redox potential of this process is highly sensitive to the nature and position of substituents on the quinone ring. In the context of the triazine scaffold, the electron-withdrawing nature of the triazine ring is expected to influence the redox potential of the quinone-like portion.
Studies on related 1,3,5-triazine derivatives have shown that the triazine ring itself can possess a high reduction potential. For instance, the standard reduction potentials of 1,3,5-triazine radical cations have been estimated to be approximately 2.3 ± 0.1 V vs. the Normal Hydrogen Electrode (NHE). This inherent electron-accepting ability of the triazine core would likely modulate the redox properties of the integrated quinone-like system.
Furthermore, some triazine derivatives have been shown to undergo multiple reversible redox processes. For example, a synthesized triazine derivative exhibited three reversible redox steps, indicating the capacity of the triazine system to stabilize multiple charged states. This suggests that the redox chemistry of this compound could be complex, potentially involving multiple electron transfer steps at different potentials.
The redox behavior of analogous 6-substituted-1,2,4-triazine-3,5-diones is also influenced by the nature of the substituent at the 6-position. The acetonyl group, with its ketone functionality, can participate in redox reactions or influence the electronic environment of the triazine-quinone system.
Table 1: General Redox Characteristics of Related Moieties
| Moiety | Typical Redox Behavior | Factors Influencing Redox Potential |
| Quinones | Reversible two-electron, two-proton reduction | Substituent electronic effects (electron-donating/withdrawing), pH |
| 1,3,5-Triazines | High reduction potential | Substituents on the triazine ring |
| 1,2,4-Triazine-3,5-diones | Dependent on substitution | Nature of substituents at various positions of the ring |
Thermally Induced Transformations and Rearrangement Pathways
The thermal stability and potential rearrangement pathways of this compound are dictated by the inherent stability of the 1,2,4-triazine ring and the reactivity of its substituents at elevated temperatures.
Generally, 1,2,4-triazine derivatives are known to be thermally stable up to their melting points, after which they undergo decomposition in several overlapping stages. The decomposition products often include small gaseous molecules like CO₂, H₂O, and NH₃.
For acetonyl-substituted triazines, specific thermal transformations can be envisaged. The acetonyl group possesses a reactive ketone functionality and α-protons, which could participate in various thermally induced reactions. While specific studies on the thermal behavior of this compound are scarce, analogies can be drawn from the thermal chemistry of other ketones and heterocyclic systems.
Potential thermal transformations could include:
Decarbonylation: Loss of carbon monoxide from the acetonyl group.
Rearrangements: Intramolecular rearrangements involving the acetonyl side chain and the triazine ring.
Condensation reactions: Intermolecular reactions at high temperatures, leading to polymeric materials.
Studies on other substituted 1,2,4-triazines have shown that the substituents play a crucial role in the decomposition pathway. For instance, the presence of ester functionalities leads to the evolution of molecules like methanol (B129727) during pyrolysis. researchgate.net Therefore, the acetonyl group in the target molecule is expected to significantly influence its thermal decomposition profile.
Table 2: General Thermal Decomposition Characteristics of 1,2,4-Triazine Derivatives
| Compound Type | General Thermal Stability | Common Decomposition Products |
| Substituted 1,2,4-triazoles and 1,2,4-triazines | Stable up to fusion point | CO₂, H₂O, NH₃, and fragments from substituents (e.g., CH₃OH from esters) researchgate.net |
Reaction Mechanism Elucidation for Heterocyclic Backbone Formation
The synthesis of the this compound heterocyclic backbone likely involves a cyclocondensation reaction between an α-keto acid derivative and a suitable nitrogen-containing binucleophile. A plausible synthetic route involves the reaction of a derivative of pyruvic acid (which provides the acetonyl precursor) with an amidinohydrazone or a similar compound.
The general mechanism for the formation of 6-substituted-1,2,4-triazine-3,5-diones often proceeds through the following key steps:
Initial Condensation: The reaction is initiated by the condensation of an α-dicarbonyl compound (or its equivalent) with a compound containing a hydrazine (B178648) and an amidine (or a related functional group). In the case of this compound, a derivative of 2-oxobutanoic acid (or pyruvic acid itself, followed by modification) could react with a compound like aminoguanidine (B1677879) or semicarbazide (B1199961).
Intermediate Formation: This initial condensation leads to the formation of a linear intermediate, typically a hydrazone or a similar derivative.
Intramolecular Cyclization: The linear intermediate then undergoes an intramolecular cyclization. This step involves the nucleophilic attack of a nitrogen atom onto a carbonyl carbon, leading to the formation of the six-membered triazine ring.
Dehydration/Aromatization: The cyclized intermediate subsequently loses a molecule of water (or another small molecule) to form the stable, conjugated 1,2,4-triazine-3,5-dione ring system.
A well-established method for the synthesis of 1,2,4-triazines involves the reaction of α,β-diketo-ester equivalents with amidrazones. This highlights the importance of the 1,2-dicarbonyl moiety in the precursor for the formation of the triazine ring. researchgate.net
For the synthesis of the specific target compound, a plausible pathway would involve the reaction of a derivative of 2,3,5-trioxohexanoic acid with a suitable binucleophile like urea (B33335) or thiourea, followed by further functionalization. The reaction of (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide (B42300) to form a 3-thioxo-1,2,4-triazin-5-one derivative illustrates a similar cyclization principle. scirp.org
Theoretical and Computational Investigations of 6 Acetonyl 2h 1,2,4 Triazine 3,5 Quinone Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods provide a microscopic view of the electronic distribution and energy levels, which are essential for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Studies on related quinone derivatives show that DFT can accurately predict how substituents and environmental factors influence the molecule's geometry and electronic structure. mdpi.com For 6-acetonyl-2H-1,2,4-triazine-3,5-quinone, such calculations would elucidate the planarity of the triazine ring and the orientation of the acetonyl group. The calculated bond lengths and angles provide a basis for understanding the molecule's structural integrity and potential strain. researchgate.net
Table 1: Representative DFT-Calculated Structural Parameters for Triazine Derivatives
| Parameter | Typical Value Range | Significance |
|---|---|---|
| C-N bond length (in ring) | 1.32 Å - 1.35 Å | Indicates the degree of electron delocalization within the triazine ring. researchgate.net |
| C=O bond length | ~1.22 Å | Characteristic of the carbonyl groups in the quinone structure. |
| Torsional Angles | Variable | Determines the 3D conformation and steric hindrance of the molecule. |
Note: The values in this table are representative examples based on studies of similar heterocyclic compounds and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electron Affinity
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For bioactive compounds, a higher energy gap can sometimes be associated with greater stability. researchgate.net In the context of this compound, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack, guiding the synthesis of new derivatives. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Energy Parameters and Their Interpretation
| Parameter | Definition | Chemical Interpretation |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better electron donor. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better electron acceptor. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with other molecules, such as solvents or biological macromolecules.
For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated shapes and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site. dntb.gov.ua Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are vital for processes like solvation and ligand-receptor binding. mdpi.com Car-Parrinello Molecular Dynamics (CPMD) has been used for similar quinone systems to analyze proton dynamics and hydrogen bonding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. By developing mathematical equations that relate molecular descriptors (e.g., physicochemical properties, electronic properties) to a specific activity (e.g., toxicity, enzyme inhibition), QSAR can predict the bioactivity of new, untested molecules. researchgate.net
For triazine derivatives, 3D-QSAR studies have been successfully applied to predict toxic effects using methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR). researchgate.net In other studies on 1,2,4-triazine (B1199460) derivatives, QSAR models have been developed to predict their efficacy as tubulin inhibitors, achieving high predictive accuracy. nih.gov A QSAR model for this compound derivatives would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model for a desired biological endpoint, thereby accelerating the drug discovery process. researchgate.netnih.gov
In Silico Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug design to understand the binding mechanisms of potential drugs and to screen virtual libraries of compounds for potential hits.
Numerous studies have used molecular docking to investigate the interaction of triazine derivatives with various biological targets. For example, 1,2,4-triazine-3(2H)-one derivatives have been docked into the colchicine binding site of the tubulin protein to explore their potential as anticancer agents. nih.gov Similarly, other triazine antagonists have been docked into G-protein-coupled receptors (GPCRs) like GPR84 and adenosine (B11128) receptors to rationalize their structure-activity relationships. nih.govewha.ac.kr For this compound, docking studies could predict its binding affinity and mode of interaction with specific protein targets, providing a structural hypothesis for its biological activity. nih.gov
Table 3: Common Protein Targets for Triazine Derivatives in Molecular Docking Studies
| Protein Target | Therapeutic Area | Significance of Interaction |
|---|---|---|
| Tubulin | Oncology | Inhibition of tubulin polymerization disrupts cell division in cancer cells. nih.gov |
| G-Protein-Coupled Receptor 84 (GPR84) | Inflammation, Fibrosis | Antagonists can block pro-inflammatory signaling pathways. nih.gov |
| D-Amino Acid Oxidase (DAAO) | Neurological Disorders | Inhibitors can modulate neurotransmitter levels in the brain. nih.govsemanticscholar.org |
Solvatochromism Analysis and Solute-Solvent Interaction Modeling
Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents. This phenomenon is caused by the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. The analysis of solvatochromic shifts provides valuable information about solute-solvent interactions. griffith.edu.auresearchgate.net
For triazine-substituted dyes, solvatochromic behaviors have been evaluated to understand how substituent changes and solvent polarity affect their absorption and emission spectra. griffith.edu.auresearchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used in conjunction with experimental data to model these interactions. researchgate.net Parameters like the red shift index (RsI) and associated solvation energy (ASE) can be used to describe the solvation trends. griffith.edu.auresearchgate.net A solvatochromism analysis of this compound would reveal how its electronic transitions are influenced by the surrounding solvent medium, which is critical for applications in materials science and for understanding its behavior in biological environments.
Computational Prediction of Spectroscopic Parameters
Theoretical and computational chemistry has emerged as an indispensable tool for predicting the spectroscopic properties of novel molecules, offering insights that complement and guide experimental work. For derivatives of this compound, computational methods are employed to forecast a range of spectroscopic parameters, providing a deeper understanding of their electronic structure and potential applications.
The primary methods utilized for these predictions are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). DFT is instrumental in determining the ground-state electronic structure, which in turn allows for the calculation of optimized molecular geometries and vibrational frequencies. TD-DFT is then used to investigate the electronic excited states, which is crucial for predicting UV-visible absorption and emission spectra. nih.govnih.gov
A key aspect of these computational studies is the prediction of the maximum absorption wavelength (λmax), which corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the color and reactivity of the compound. nih.govnih.gov The oscillator strength (f) and light-harvesting efficiency (LHE) are also calculated to predict the intensity of electronic transitions. nih.govnih.gov
Computational models can also predict how different solvents affect the spectroscopic properties through models like the Polarizable Continuum Model (PCM). griffith.edu.augriffith.edu.au Furthermore, these theoretical investigations can be extended to predict other spectroscopic data, such as the vibrational frequencies in infrared (IR) and Raman spectra, which can aid in the structural characterization of newly synthesized derivatives.
The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a commonly used combination for geometry optimization, while the CAM-B3LYP functional with a larger basis set like 6-31++G(d,p) is often employed for calculating electronic transitions and absorption spectra. nih.govnih.gov
The following interactive table provides a hypothetical example of computationally predicted spectroscopic parameters for a series of substituted this compound derivatives, illustrating the kind of data generated in such studies.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) | Oscillator Strength (f) |
| 1 | -H | -6.54 | -2.87 | 3.67 | 338 | 0.45 |
| 2 | -CH3 | -6.42 | -2.75 | 3.67 | 338 | 0.48 |
| 3 | -OCH3 | -6.21 | -2.68 | 3.53 | 351 | 0.52 |
| 4 | -NO2 | -6.98 | -3.21 | 3.77 | 329 | 0.39 |
| 5 | -Cl | -6.65 | -2.99 | 3.66 | 339 | 0.43 |
These theoretical predictions are invaluable for screening potential candidates for various applications, such as in the design of novel dyes, sensors, or pharmacologically active agents, by providing a preliminary assessment of their electronic and optical properties before their synthesis.
Advanced Applications of 6 Acetonyl 2h 1,2,4 Triazine 3,5 Quinone and Its Analogues in Chemical Science and Technology
Organic Electronics and Optoelectronic Devices
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it an excellent building block for organic electronic materials. Fused 1,2,4-triazine aromatic rings have been utilized as raw materials for optoelectronic devices due to their inherent electron-accepting capabilities. mdpi.com This property is crucial for designing materials used in various components of electronic and optoelectronic systems.
Components in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 1,2,4-triazine are recognized for their utility as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com Their electron-accepting nature facilitates efficient electron injection and transport within the device, a critical factor for achieving high performance. researchgate.net The planar structure and high electron mobility of triazine-based compounds contribute to their durability and effectiveness in the electron-transport layer (ETL) of OLEDs. researchgate.net By modifying the substituents on the triazine core, it is possible to fine-tune the electronic properties and develop new organic materials for advanced OLED applications. mdpi.com For instance, star-shaped 1,3,5-triazine (B166579) derivatives have been synthesized and demonstrated to be effective host materials for highly efficient green phosphorescent OLEDs. researchgate.net
Photoactive Materials and Their Photophysical Properties
Analogues of 6-acetonyl-2H-1,2,4-triazine-3,5-quinone exhibit interesting photophysical properties, making them suitable as photoactive materials. These compounds often feature a Donor-π-Acceptor (D-π-A) structure, which gives rise to intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.orgnih.gov This ICT character is responsible for their fluorescence and solvatochromic behavior, where the emission color changes with the polarity of the solvent. beilstein-journals.orgnih.gov
The photophysical properties can be systematically tuned by altering the donor and acceptor moieties or the π-conjugated bridge. For example, studies on pyridine (B92270), pyrazine, and triazine-based (D–π–)2A fluorescent dyes have shown that the absorption and emission maxima, as well as the fluorescence quantum yields, are highly dependent on the molecular structure and the solvent environment. beilstein-journals.org The table below summarizes the photophysical data for selected triazine-based dyes in different solvents.
Table 1: Photophysical Properties of Triazine-Based Fluorescent Dyes
| Compound | Solvent | Absorption Max (λmax,abs, nm) | Emission Max (λfl, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
|---|---|---|---|---|---|
| OUJ-2 | Toluene | 433 | 511 | 3700 | 0.86 |
| THF | 434 | 536 | 4500 | 0.72 | |
| CH2Cl2 | 435 | 563 | 5500 | 0.48 | |
| DMF | 436 | 585 | 6200 | 0.09 |
Data sourced from reference beilstein-journals.org. This table is interactive. You can sort and filter the data.
Redox Active Materials in Electrochemical Systems
The ability of 1,2,4-triazine derivatives to undergo reversible reduction and oxidation processes makes them valuable as redox-active materials in various electrochemical systems. acs.org Redox activity is fundamental to applications such as electrochemical sensors, fuel cells, and energy storage devices. acs.orgmdpi.com The electron-accepting ability of the triazine core can be enhanced by introducing electron-withdrawing groups, which in turn affects the reduction potential. nih.govacs.org
Cyclic voltammetry is a key technique used to characterize the redox behavior of these compounds. Studies on quinoidal 1,2,4-benzotriazines have demonstrated that strategic structural modifications, such as replacing a phenyl group with a pentafluorophenyl group or a carbonyl with an ylidenemalononitrile group, can significantly improve their electron-accepting properties. acs.orgnih.gov The electrochemical data for a novel 1,2,4-triazine derivative are presented below.
Table 2: Electrochemical Properties of a 1,2,4-Triazine Derivative
| Parameter | Value |
|---|---|
| Onset Oxidation Potential (Eonset oxidation) | -0.76 V |
| Onset Reduction Potential (Eonset reduction) | +0.92 V |
| HOMO Energy Level | -3.64 eV |
| LUMO Energy Level | -5.32 eV |
| Electrochemical Band Gap (Eg) | 1.68 eV |
Data for 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, sourced from reference mdpi.com.
Catalysis and Photocatalysis Applications
The versatile structure of triazine derivatives allows for their incorporation into more complex architectures suitable for catalytic and photocatalytic applications. Covalent Organic Frameworks (COFs) based on triazine units have emerged as promising materials for photocatalysis. acs.org These crystalline porous polymers offer high surface areas and ordered structures that facilitate efficient charge separation and transport, which are critical for photocatalytic processes like water splitting. acs.org A triazine-based COF coordinated with cobalt has demonstrated a high oxygen evolution rate under visible light irradiation. acs.org
Furthermore, aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core have shown beneficial photophysical properties and improved thermal stability, making them suitable for photocatalytic applications. nih.gov These dendritic structures can enhance light-harvesting and electron-transfer processes, which are key to efficient photocatalysis. nih.gov
Materials Science and Polymer Chemistry Applications
In materials science and polymer chemistry, 1,2,4-triazine derivatives are used as building blocks to create functional materials with tailored properties. Their incorporation into polymer backbones or as pendant groups can impart specific electronic, optical, or redox characteristics to the resulting material. ingentaconnect.com For example, water-soluble polymers decorated with tetrazine (a related azine) groups have been developed as anolytes for aqueous redox flow batteries, a promising technology for large-scale energy storage. mdpi.com
The synthesis of functionalized 1,2,4-triazines allows for the development of materials with applications ranging from organic semiconductors to fluorescent probes. researchgate.netresearchgate.net The ability to modify the triazine ring with various substituents provides a powerful tool for tuning the material's properties to meet the demands of specific applications. mdpi.com
Agricultural Chemistry (e.g., Herbicides, Pesticides: Mechanistic Design Principles)
Triazine derivatives have a long and significant history in agricultural chemistry, particularly as herbicides. elsevier.com The herbicidal activity of many triazines, such as atrazine and metribuzin, is based on their ability to inhibit photosynthesis. researchgate.netchemicalbook.com They act by blocking the electron transport chain in photosystem II (PSII) of plants. researchgate.net
The mechanistic design principle for these herbicides involves creating a molecule that can bind to a specific protein subunit (the D1 protein) in the PSII complex, thereby interrupting the flow of electrons from water to chlorophyll. researchgate.netchemicalbook.com This blockage leads to the accumulation of reactive oxygen species, which cause oxidative damage to the plant cells, ultimately leading to chlorosis (yellowing of leaves) and plant death. chemicalbook.com
The selectivity of triazine herbicides, which allows them to control weeds without harming crops like corn, is often due to the crop's ability to rapidly metabolize the herbicide into inactive compounds. researchgate.net The design of new triazine-based herbicides focuses on optimizing factors such as uptake, translocation, and binding affinity to the target site, while also considering environmental persistence and degradation pathways. nih.gov
Advanced Dye Chemistry and Pigment Applications of this compound and its Analogues
The core structure of 1,2,4-triazine serves as a versatile scaffold for the development of advanced dyes, particularly through the synthesis of azo derivatives. While direct applications of this compound in dye and pigment chemistry are not extensively documented in publicly available research, the broader class of 1,2,4-triazine-based azo dyes has been a subject of significant investigation. These studies reveal their potential for coloring various substrates, most notably polyester fabrics. The synthesis of these dyes typically involves the diazotization of an aromatic amine, followed by a coupling reaction with a 1,2,4-triazine derivative. researchgate.netmjbas.com This process allows for a wide range of structural modifications, leading to a spectrum of colors and performance characteristics. mjbas.com
A series of novel azo dyes based on 1,2,4-triazine derivatives have been synthesized and their dyeing potential on polyester fabric has been evaluated. rsc.orgrsc.org These disperse dyes were applied to the fabric using the Thermosol dyeing method. rsc.org The resulting dyed fabrics exhibited a range of shades with good fastness properties, indicating a strong affinity of these dyes for polyester. rsc.orgnih.gov
The performance of these 1,2,4-triazine-based azo dyes is often assessed by their colorfastness to various environmental factors. Standardized testing methods are employed to evaluate their resistance to washing, perspiration (both acidic and basic), rubbing (wet and dry), and light. rsc.orgrsc.org
Recent research on a series of five novel 1,2,4-triazine azo dyes (designated as 1c–5c) provided detailed insights into their fastness properties when applied to polyester fabric. rsc.org The evaluation, conducted according to ISO standards, revealed very good to excellent fastness to washing, perspiration, and rubbing. rsc.org However, the lightfastness of these particular dyes was found to be poor. rsc.org
The colorfastness ratings for these novel 1,2,4-triazine azo dyes on polyester fabric are summarized in the table below.
| Fastness Test | Rating (Grey Scale) |
|---|---|
| Washing | 4-5 |
| Perspiration (Acidic) | 4-5 |
| Perspiration (Basic) | 4-5 |
| Rubbing (Dry) | 4-5 |
| Rubbing (Wet) | 4-5 |
| Light (Xenon arc lamp, 12h) | 1-2 |
The high ratings for washing, perspiration, and rubbing fastness suggest a strong interaction between the dye molecules and the polyester fibers, making them suitable for textile applications where durability to laundering and wear is important. rsc.org The poor lightfastness, however, indicates that the chromophoric system of these specific dyes is susceptible to degradation upon exposure to UV light, which is a common challenge for some azo dyes. rsc.org
While the research on 1,2,4-triazine derivatives has primarily focused on their application as textile dyes, their potential use as pigments has not been extensively explored in the available literature. Pigments differ from dyes in their solubility; pigments are generally insoluble in the application medium. The structural characteristics that make 1,2,4-triazine derivatives effective as disperse dyes for polyester could potentially be adapted for pigment applications, but this remains an area for future research.
Future Directions and Emerging Research Avenues for 6 Acetonyl 2h 1,2,4 Triazine 3,5 Quinone Research
Development of Novel and Efficient Synthetic Methodologies
The future of research into 6-acetonyl-2H-1,2,4-triazine-3,5-quinone is intrinsically linked to the development of innovative and efficient synthetic routes. Current methodologies for the synthesis of 1,2,4-triazine-3,5-dione derivatives often involve multi-step procedures. For instance, a common starting material for some derivatives is 6-azauracil, which can undergo a series of reactions to yield the desired triazine core. Another approach involves the condensation of α-dicarbonyl compounds with aminoguanidine (B1677879) derivatives.
In-Depth Mechanistic Investigations at the Molecular and Sub-Cellular Levels
A thorough understanding of the mechanism of action of this compound at the molecular and sub-cellular levels is paramount for its future development. Drawing parallels from related 1,2,4-triazine-3,5-dione derivatives, it is plausible that this compound could interact with a variety of biological targets. For example, certain derivatives have been investigated for their potential as anticonvulsant agents, with molecular docking studies suggesting interactions with GABA-A receptors.
Future research should employ a combination of in vitro and in silico techniques to elucidate the precise molecular targets of this compound. High-throughput screening against a panel of enzymes and receptors could identify potential protein binding partners. Subsequent biochemical and biophysical assays would then be necessary to validate these interactions and determine the nature of the binding. At the sub-cellular level, techniques such as fluorescence microscopy and cell-based assays could be used to visualize the localization of the compound within cells and to study its effects on cellular processes such as signal transduction, cell cycle progression, and apoptosis.
Rational Design and Synthesis of Next-Generation 1,2,4-Triazine-3,5-quinone Derivatives with Enhanced Specificity
Building upon a solid understanding of its mechanism of action, the rational design and synthesis of next-generation derivatives of this compound will be a crucial next step. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for biological activity and for guiding the design of new analogues with improved potency and selectivity.
For instance, modifications to the acetonyl side chain could be explored to enhance interactions with the target protein. The introduction of different functional groups or the variation of the chain length could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties. Furthermore, substitutions on the triazine ring itself could be investigated to fine-tune the electronic and steric properties of the molecule. The goal of this rational design approach would be to develop derivatives with a highly specific mode of action, thereby minimizing off-target effects.
Integration of Advanced Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation will be a powerful engine for the predictive design of novel 1,2,4-triazine-3,5-quinone derivatives. Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations can be used to predict the biological activity of virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and resources required for drug discovery by prioritizing the most promising candidates for experimental testing.
Future research should leverage machine learning and artificial intelligence algorithms to develop more sophisticated predictive models. These models could be trained on existing data for 1,2,4-triazine (B1199460) derivatives to identify complex patterns and relationships that are not readily apparent through traditional analysis. The predictions from these computational models would then be rigorously tested through experimental validation, with the results being fed back into the models to continuously improve their accuracy.
Exploration of Uncharted Biological Pathways and Therapeutic Targets
While much of the research on 1,2,4-triazine derivatives has focused on established therapeutic areas, there is a vast and largely unexplored landscape of biological pathways and targets that could be modulated by this compound and its analogues. The unique structural features of this compound may allow it to interact with novel biological targets that have not been previously considered for this class of molecules.
Future research should adopt an exploratory approach to identify these uncharted pathways. This could involve techniques such as chemical proteomics to identify the protein interaction partners of the compound in an unbiased manner. Furthermore, phenotypic screening in various disease models could reveal unexpected therapeutic activities. The identification of novel biological targets would not only open up new avenues for the development of this compound but could also provide valuable new insights into the underlying mechanisms of disease. For example, some 1,2,4-triazine derivatives have been patented as herbicides, suggesting that their mechanism of action could be relevant to agricultural applications.
Expanding Applications in Emerging Technologies and Interdisciplinary Research
The potential applications of this compound may extend beyond the realm of medicinal chemistry. The unique electronic and structural properties of the triazine core could make it a valuable building block for the development of novel materials with interesting optical or electronic properties. For example, triazine-based materials have been explored for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
